molecular formula C27H37NO5 B1663278 PPAR(alpha)-MO-1 CAS No. 810677-36-2

PPAR(alpha)-MO-1

Cat. No.: B1663278
CAS No.: 810677-36-2
M. Wt: 455.6 g/mol
InChI Key: VFYAWARECOZRBD-UHFFFAOYSA-N
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Description

AZD-6610 is a dual peroxisome proliferator-activated receptor alpha and gamma agonist developed by AstraZeneca Pharmaceuticals Co., Ltd. It was primarily researched for the treatment of diabetes mellitus and other metabolic disorders. The compound has a molecular formula of C27H37NO5 and a molecular weight of 455.60 .

Preparation Methods

The synthesis of AZD-6610 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of ester and amide bonds .

Industrial production methods for AZD-6610 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

AZD-6610 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of dual peroxisome proliferator-activated receptor alpha and gamma agonists.

    Biology: Investigated for its effects on cellular metabolism and gene expression related to metabolic diseases.

    Medicine: Explored as a therapeutic agent for the treatment of diabetes mellitus, dyslipidemias, and lipid metabolism disorders.

    Industry: Potential applications in the development of new drugs targeting metabolic diseases

Mechanism of Action

AZD-6610 exerts its effects by activating peroxisome proliferator-activated receptor alpha and gamma. These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, AZD-6610 helps to improve insulin sensitivity, reduce blood glucose levels, and modulate lipid metabolism .

Comparison with Similar Compounds

AZD-6610 is unique due to its dual agonist activity on both peroxisome proliferator-activated receptor alpha and gamma. Similar compounds include:

    Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist used for the treatment of type 2 diabetes.

    Fenofibrate: A peroxisome proliferator-activated receptor alpha agonist used to reduce cholesterol levels.

    Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used for diabetes management.

Compared to these compounds, AZD-6610 offers the advantage of targeting both receptors, potentially providing a more comprehensive approach to managing metabolic disorders .

Biological Activity

Peroxisome proliferator-activated receptor alpha (PPARα) is a critical transcription factor involved in the regulation of lipid metabolism, inflammation, and energy homeostasis. The compound PPAR(alpha)-MO-1 has emerged as a significant ligand for PPARα, influencing various biological processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of PPARα

PPARα is part of the nuclear receptor superfamily and plays a pivotal role in fatty acid metabolism. It regulates the expression of genes involved in lipid catabolism, glucose homeostasis, and inflammatory responses. PPARα is activated by various ligands, including fatty acids and synthetic drugs like fenofibrate. Upon activation, PPARα forms heterodimers with retinoid X receptors (RXR) and binds to peroxisome proliferator response elements (PPREs) in target gene promoters to initiate transcription.

The activation of PPARα leads to several downstream effects:

  • Lipid Metabolism : Enhances the oxidation of fatty acids and promotes the expression of genes involved in lipid transport and β-oxidation.
  • Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting transcription factors such as NF-κB and AP-1.
  • Regulation of Glucose Homeostasis : Influences glucose metabolism by regulating genes involved in gluconeogenesis and insulin sensitivity.

Biological Activity of this compound

Recent studies have demonstrated that this compound exhibits potent biological activity through its interaction with PPARα. Below are key findings from various research studies:

Table 1: Biological Activities of this compound

Activity TypeEffect ObservedReference
Lipid MetabolismIncreased fatty acid oxidation
Anti-inflammatoryReduced TNF-α and IL-6 levels
Gene ExpressionUpregulation of ACOX1 and SLC25A20
Cardiovascular ImpactImproved endothelial function

Case Study 1: Lipid Metabolism Enhancement

In a study involving HepG2 cells, treatment with this compound resulted in a significant increase in the expression of genes associated with fatty acid oxidation. The study utilized a luciferase reporter assay to measure transcriptional activity, confirming that this compound effectively activates PPARα target genes such as acyl-CoA oxidase 1 (ACOX1) .

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of this compound. In mouse models, administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to the inhibition of NF-κB signaling pathways, demonstrating the compound's potential therapeutic implications for inflammatory diseases .

Research Findings

Several research findings highlight the significance of this compound:

  • Ligand Specificity : Studies have shown that this compound selectively activates PPARα without affecting other nuclear receptors, indicating its specificity as a ligand .
  • Dose-dependent Effects : The biological activity of this compound is dose-dependent, with higher concentrations leading to more pronounced effects on gene expression and metabolic regulation .
  • Safety Profile : Toxicological assessments revealed that administration of this compound did not adversely affect body weight or liver function in animal models, suggesting a favorable safety profile for potential therapeutic use .

Properties

IUPAC Name

2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYAWARECOZRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

810677-36-2
Record name AZD-6610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0810677362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-6610
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5Z2EDG49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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